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molecular formula C13H9N B076701 2-(2-Phenylethynyl)pyridine CAS No. 13141-42-9

2-(2-Phenylethynyl)pyridine

Cat. No. B076701
M. Wt: 179.22 g/mol
InChI Key: RODTWUBQTXSTLJ-UHFFFAOYSA-N
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Patent
US07147937B2

Procedure details

2-Phenylpyrazolo[1,5-a]pyridine was prepared by the following procedure. A solution of 2-(phenylethynyl)pyridine (3.2 g, 0.018 mol) in dichloromethane (20 mL) was cooled to 0° C. in an ice bath. A solution of O-mesitylenesulfonylhydroxylamine in dichloromethane was added dropwise, keeping the temperature below 5° C. The mixture was stirred for 30 minutes, then ethyl ether was added to precipitate a solid (5–7 g). The solid was filtered off, washed with ethyl ether and dried. The solid was re-dissolved in DMF and solid K2CO3 (4.5 g, 0.033 mol) was added in small portions. After stirring 2 h, water (100 mL) was added to the mixture, followed by extraction with dichloromethane. The organics were dried over magnesium sulfate, filtered, and evaporated to an orange oil (2.3 g). Chromatography on silica with dichloromethane eluent yielded the 2-(phenylethynyl)pyridine in 83% yield, mp 110° C. 1H NMR and mass spectra analysis confirmed the structure.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4.5 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]#[C:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(C)C=C(C)C=C(C)C=1S(O[NH2:27])(=O)=O.C(OCC)C.C([O-])([O-])=O.[K+].[K+]>ClCCl.O>[C:1]1([C:7]2[CH:8]=[C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][N:10]3[N:27]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1.[C:1]1([C:7]#[C:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C#CC1=NC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C(=CC(=C1)C)C)S(=O)(=O)ON)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
4.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 5° C
CUSTOM
Type
CUSTOM
Details
to precipitate a solid (5–7 g)
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with ethyl ether
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
The solid was re-dissolved in DMF
STIRRING
Type
STIRRING
Details
After stirring 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to an orange oil (2.3 g)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NN2C(C=CC=C2)=C1
Name
Type
product
Smiles
C1(=CC=CC=C1)C#CC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07147937B2

Procedure details

2-Phenylpyrazolo[1,5-a]pyridine was prepared by the following procedure. A solution of 2-(phenylethynyl)pyridine (3.2 g, 0.018 mol) in dichloromethane (20 mL) was cooled to 0° C. in an ice bath. A solution of O-mesitylenesulfonylhydroxylamine in dichloromethane was added dropwise, keeping the temperature below 5° C. The mixture was stirred for 30 minutes, then ethyl ether was added to precipitate a solid (5–7 g). The solid was filtered off, washed with ethyl ether and dried. The solid was re-dissolved in DMF and solid K2CO3 (4.5 g, 0.033 mol) was added in small portions. After stirring 2 h, water (100 mL) was added to the mixture, followed by extraction with dichloromethane. The organics were dried over magnesium sulfate, filtered, and evaporated to an orange oil (2.3 g). Chromatography on silica with dichloromethane eluent yielded the 2-(phenylethynyl)pyridine in 83% yield, mp 110° C. 1H NMR and mass spectra analysis confirmed the structure.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4.5 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]#[C:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(C)C=C(C)C=C(C)C=1S(O[NH2:27])(=O)=O.C(OCC)C.C([O-])([O-])=O.[K+].[K+]>ClCCl.O>[C:1]1([C:7]2[CH:8]=[C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][N:10]3[N:27]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1.[C:1]1([C:7]#[C:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C#CC1=NC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C(=CC(=C1)C)C)S(=O)(=O)ON)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
4.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 5° C
CUSTOM
Type
CUSTOM
Details
to precipitate a solid (5–7 g)
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with ethyl ether
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
The solid was re-dissolved in DMF
STIRRING
Type
STIRRING
Details
After stirring 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to an orange oil (2.3 g)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NN2C(C=CC=C2)=C1
Name
Type
product
Smiles
C1(=CC=CC=C1)C#CC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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